2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, thiophene groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common approach is to react succinic anhydride with an appropriate amine to form the 2,5-dioxopyrrolidin-1-yl group. Subsequently, this intermediate can be coupled with thiophene derivatives through acylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyrrolidinone ring can be reduced to a pyrrolidine derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Pyrrolidine derivatives.
Substitution: : Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its thiophene groups can interact with biological targets, making it useful in drug discovery.
Medicine
The potential medicinal applications of this compound include its use as an anticonvulsant or anti-inflammatory agent. Its ability to modulate biological pathways can be harnessed to develop new therapeutic drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. The thiophene groups can bind to enzymes or receptors, modulating their activity. The acetamide group may interact with nucleophiles in biological systems, leading to the inhibition or activation of certain pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)acetamide: : Similar structure but lacks the thiophene groups.
N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide: : Similar structure but lacks the pyrrolidinone ring.
Uniqueness
The presence of both the pyrrolidinone ring and the thiophene groups in 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-12(8-17-13(19)3-4-14(17)20)16-15(10-5-7-21-9-10)11-2-1-6-22-11/h1-2,5-7,9,15H,3-4,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJIHNQSCJEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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